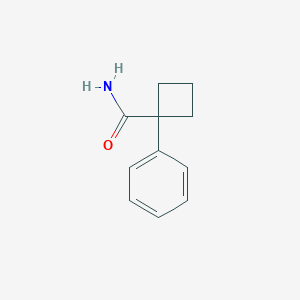
1-Phenylcyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclobutanecarboxamide is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanecarboxamide can be analyzed using various techniques such as X-ray diffraction, NMR, and FTIR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenylcyclobutanecarboxamide can be analyzed using various techniques such as spectroscopy, chromatography, and thermal analysis . These techniques can provide information about properties such as solubility, melting point, boiling point, and stability.Aplicaciones Científicas De Investigación
Application in Catalysis
Scientific Field
Chemistry, specifically Catalysis
Summary of the Application
The compound bicyclo [1.1.0]butane, which shares structural similarities with 1-Phenylcyclobutanecarboxamide, has been used in the field of strained hydrocarbons . The unique properties of these compounds have been harnessed to access new regions of chemical space .
Methods of Application or Experimental Procedures
The use of photoredox catalysis has been reported to promote the single-electron oxidation of bicyclo [1.1.0]butanes . The resulting radical cations have been shown to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
Results or Outcomes
The most notable feature of this transformation is the breadth of alkene classes that can be employed, including non-activated alkenes, which have so far been elusive for previous strategies . A rigorous mechanistic investigation, in conjunction with DFT computation, was undertaken to better understand the physical nature of bicyclo [1.1.0]butyl radical cations .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCPOWPDHIZKIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

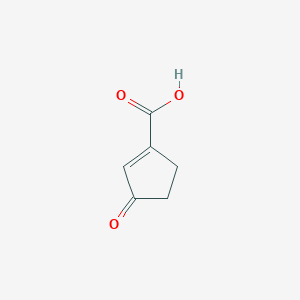
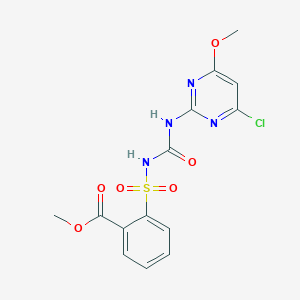
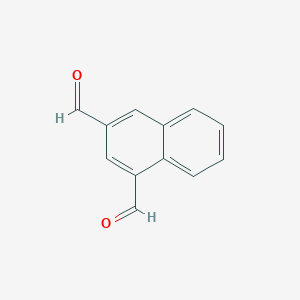
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
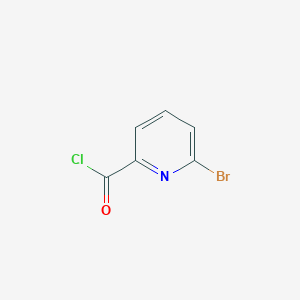
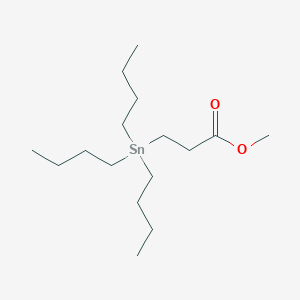
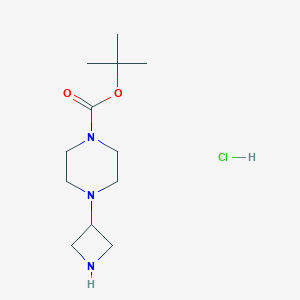
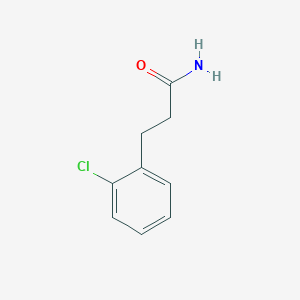
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
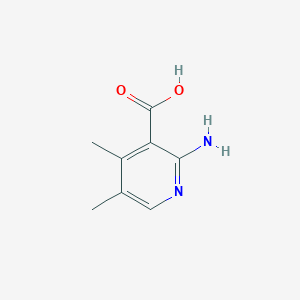
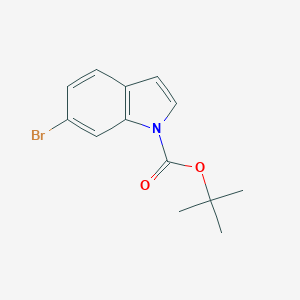
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
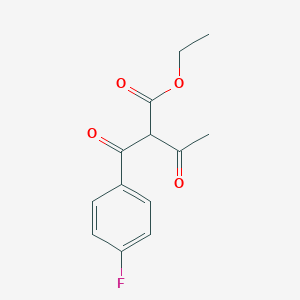
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)